Agomelatine Dimer Urea

描述

Agomelatine Dimer Urea is an impurity standard of Agomelatine . Agomelatine belongs to a class of drugs known as atypical antidepressants and has a unique mechanism of action compared to many other antidepressants . It is an antidepressant targeting melatonin and serotonin receptors .

Molecular Structure Analysis

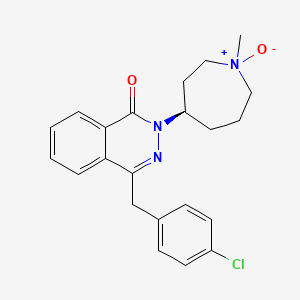

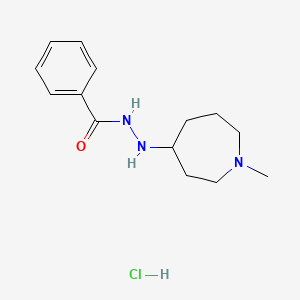

This compound has the molecular formula C27H28N2O3 . More detailed structural information might be available in databases like PubChem .

科学研究应用

合成和质量控制:Agomelatine Dimer Urea 被合成用作 Agomelatine 质量控制中的参考物质。它是通过使用 2-(7-甲氧基-1-萘基)乙胺缩合生产的,并通过 NMR 和 MS 等方法表征 (L. Wentao 等人,2015)。

药物设计和结合特性:this compound 已用于新药的设计,特别是作为选择性 MT1 褪黑激素配体。它作为合成具有 MT(1) 选择性配体特性的化合物的基础,展示了新药剂开发的潜力 (C. Descamps-François 等人,2003)。

提高 Agomelatine 的溶解度:this compound 形成与 Agomelatine 的共晶以提高其溶解度。此应用在药物制剂中至关重要,因为改善的溶解度会显着影响药物的功效和吸收 (Yan Yan 等人,2012)。

药代动力学和遗传多态性:研究探索了 CYP1A2 和 CYP2C9 等酶以及 ABCB1 转运蛋白的遗传多态性如何影响 Agomelatine 的药代动力学。这项研究对于了解药物代谢和功效的个体差异至关重要 (M. Saiz-Rodríguez 等人,2019)。

治疗各种疾病的潜力:已研究 Agomelatine 及其衍生物在治疗对比剂引起的肾毒性、青光眼和重度抑郁症等疾病中的潜在作用。这些研究展示了 Agomelatine 的治疗潜力,而不仅仅是作为抗抑郁药的初级用途 (A. Karaman 等人,2016;N. Pescosolido 等人,2015;M. Fornaro 等人,2010)。

神经发生和神经保护:研究表明,Agomelatine 可以促进神经发生并表现出神经保护作用,特别是在脑缺血/再灌注损伤和与衰老相关的神经变性等情况下。此类研究突出了其在神经和心理健康治疗中的潜在用途 (A. Soumier 等人,2009;Wijitra Chumboatong 等人,2017;Teera Chanmanee 等人,2021)。

作用机制

Target of Action

Agomelatine Dimer Urea primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors play a crucial role in the regulation of sleep-wake cycles and circadian rhythms, while serotonin-2C receptors are involved in various neurological processes, including mood, anxiety, and sleep .

Mode of Action

This compound acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors . As an agonist, it binds to melatonin receptors, mimicking the action of melatonin and enhancing its effects. As an antagonist at serotonin-2C receptors, it prevents serotonin from binding and activating these receptors . This dual action leads to a synergistic effect that contributes to its antidepressant properties .

Biochemical Pathways

The action of this compound on melatonin and serotonin-2C receptors affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases .

Pharmacokinetics

This compound undergoes extensive first-pass hepatic metabolism, which causes significant variation in drug plasma levels between individuals . It displays irregular absorption profiles and large interindividual variability and interoccasion variability of pharmacokinetics . These factors can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action include resynchronization of circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . This compound has shown an antidepressant-like effect in animal depression models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration in relation to the sleep-wake cycle can impact its effectiveness . Additionally, pathological changes due to liver disease can significantly alter the pharmacokinetics of this compound, leading to substantially increased exposure .

安全和危害

未来方向

Agomelatine holds promise in the combined treatment of insomnia, depression, and osteoporosis in middle-aged women during menopause . Its mechanism of action, strikingly different from that of conventional classes of antidepressants, opens perspectives towards a better understanding of the physiopathological bases underlying depression .

生化分析

Biochemical Properties

It is known that Agomelatine, a structurally similar compound, behaves as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of Agomelatine are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects .

Cellular Effects

Agomelatine has shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways (increase in trophic factors, synaptic remodeling, glutamate signaling) and key targets (early genes, kinases)

Molecular Mechanism

The molecular mechanism of Agomelatine involves its action as a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these properties translate into a synergistic action .

Temporal Effects in Laboratory Settings

Agomelatine has been shown to resynchronize circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions .

Dosage Effects in Animal Models

Studies on Agomelatine have shown that it has antidepressant-like effects in animal depression models .

Metabolic Pathways

Agomelatine, however, is known to influence several cellular pathways, including those involving trophic factors, synaptic remodeling, and glutamate signaling .

属性

IUPAC Name |

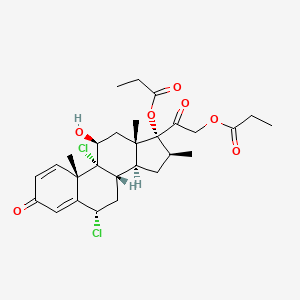

1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLOKCBHVVICPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing agomelatine dimer urea?

A1: this compound is a known impurity of the antidepressant drug agomelatine. [] Having a readily available, pure synthesized form of this impurity is crucial for developing and validating analytical methods used in quality control of agomelatine drug production. This ensures the purity and safety of the final drug product.

Q2: How did the researchers confirm the structure of the synthesized this compound?

A2: The researchers used a combination of spectroscopic techniques to confirm the structure of the synthesized impurity. This included: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)